Ethyl 2-Thiophenecarboxylate: A Comprehensive Technical Guide to its Physical Properties
Ethyl 2-Thiophenecarboxylate: A Comprehensive Technical Guide to its Physical Properties
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-thiophenecarboxylate (CAS No: 2810-04-0), also known as ethyl 2-thenoate, is a heterocyclic building block of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1] As a derivative of thiophene, a sulfur-containing aromatic heterocycle, this compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules.[1] Its unique electronic properties and reactivity, imparted by the thiophene ring, make it a valuable precursor for developing novel therapeutic agents, dyes, and specialty polymers.[1]
A thorough understanding of the physical properties of Ethyl 2-thiophenecarboxylate is paramount for its effective use. These properties are not merely benchmarks; they are critical parameters that dictate the conditions for purification, handling, storage, and reaction scale-up. Furthermore, they serve as the primary indicators of a sample's purity and identity. This guide provides a detailed examination of the key physical and spectroscopic properties of Ethyl 2-thiophenecarboxylate, supported by field-proven methodologies for their verification, to ensure both scientific integrity and practical applicability in a research and development setting.
Section 1: Core Physical and Chemical Identifiers
Precise identification is the foundation of chemical research and development. The fundamental properties of Ethyl 2-thiophenecarboxylate are summarized below. These identifiers are crucial for regulatory compliance, database searches, and accurate documentation.
| Property | Value | Source(s) |
| CAS Number | 2810-04-0 | [2][3][4] |
| Molecular Formula | C₇H₈O₂S | [2][3][5][6] |
| Molecular Weight | 156.20 g/mol | [2][3][5][6] |
| Synonyms | Ethyl 2-thenoate, 2-Thiophenecarboxylic acid ethyl ester, Ethyl thiophene-2-carboxylate | [2][3][4][5][6] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
Section 2: Physicochemical Properties and Their Significance
The physicochemical properties of a compound are pivotal for its application in synthesis and formulation. They provide insights into the purity of the substance and the optimal conditions for its handling and purification.
Thermal and Optical Properties
Thermal and optical constants are among the most frequently used metrics for the initial assessment of a liquid chemical's identity and purity. Any deviation from the established values can indicate the presence of impurities, such as residual solvents or starting materials.
| Property | Value | Temperature (°C) | Pressure | Source(s) |
| Boiling Point | 218 °C | - | a.p. | [1][2] |
| Density | 1.162 g/mL | 25 | - | [7] |
| Refractive Index (n_D) | 1.526 | 20 | - | [7] |
| Flash Point | 88 - 89 °C | - | closed cup | [2][3] |
-
Boiling Point: The boiling point is a critical parameter for purification via distillation. A sharp, constant boiling point during distillation is a strong indicator of a substance's purity. The relatively high boiling point of Ethyl 2-thiophenecarboxylate allows for effective separation from more volatile impurities.
-
Density: As an intrinsic property, density is a reliable and straightforward quality control check.[5] A measured density that deviates from the reference value suggests potential contamination or adulteration.[5]
-
Refractive Index: This is a rapid, non-destructive, and highly sensitive measurement that relates to the composition of a substance. It is an excellent first-pass assessment of purity for incoming materials or synthesized batches, requiring only a small sample volume.
-
Flash Point: The flash point is a crucial safety metric, indicating the lowest temperature at which the liquid's vapors will ignite in the presence of an ignition source.[3] A value of 88-89 °C classifies Ethyl 2-thiophenecarboxylate as a combustible liquid, necessitating appropriate storage and handling procedures away from open flames and sparks.[2][3]
Solubility Profile
While specific quantitative solubility data is not widely published, the molecular structure of Ethyl 2-thiophenecarboxylate—an organic ester with a nonpolar thiophene ring and a polar ester group—allows for a reliable qualitative assessment. It is expected to be miscible with common organic solvents and poorly soluble in water.
| Solvent | Expected Solubility | Rationale |
| Water | Poorly soluble | The hydrophobic thiophene ring and ethyl group dominate the molecule's character, limiting its miscibility with water. |
| Ethanol, Methanol | Soluble | The compound can engage in hydrogen bonding via its ester oxygen atoms and will readily dissolve in polar protic solvents. |
| Acetone, Ethyl Acetate | Soluble | The polarity of the ester group allows for miscibility with polar aprotic solvents. |
| Dichloromethane, Chloroform | Soluble | Expected to be fully miscible due to favorable dipole-dipole interactions. |
| Toluene, Hexanes | Soluble | The nonpolar thiophene ring and alkyl chain allow for solubility in nonpolar solvents. |
This profile is based on general chemical principles. It is always best practice to perform a small-scale solubility test before preparing large-volume solutions.
Section 3: Spectroscopic Characterization
Spectroscopy is the definitive method for confirming the molecular structure and identity of a compound. The following data provides a spectroscopic fingerprint for Ethyl 2-thiophenecarboxylate.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the functional groups present in the molecule. For Ethyl 2-thiophenecarboxylate, the key absorptions confirm the presence of the ester group and the aromatic thiophene ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch (thiophene ring) |
| ~2980 | Medium | Aliphatic C-H stretch (ethyl group) |
| ~1710 - 1720 | Strong, Sharp | C=O stretch (ester carbonyl) |
| ~1528, 1413, 1354 | Medium | C=C stretching vibrations (thiophene ring) |
| ~1250, 1100 | Strong | C-O stretch (ester) |
The most diagnostic peak is the strong, sharp absorption around 1710-1720 cm⁻¹, which is characteristic of the carbonyl (C=O) group in an aromatic ester.[7][8][9][10] The presence of C-H stretching vibrations just above 3000 cm⁻¹ is indicative of the aromatic thiophene ring.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum shows distinct signals for each unique proton environment in the molecule. The aromatic protons of the thiophene ring appear in the downfield region, while the ethyl group protons are found upfield.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet of doublets | 1H | H5 (proton on thiophene ring adjacent to sulfur) |
| ~7.5 | Doublet of doublets | 1H | H3 (proton on thiophene ring adjacent to ester) |
| ~7.1 | Doublet of doublets | 1H | H4 (proton on thiophene ring between H3 and H5) |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The coupling patterns (multiplicities) are key identifiers.
The ¹³C NMR spectrum indicates the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C =O (ester carbonyl) |
| ~134 | C 2 (thiophene ring, attached to ester) |
| ~133 | C 5 (thiophene ring) |
| ~132 | C 3 (thiophene ring) |
| ~128 | C 4 (thiophene ring) |
| ~61 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Note: The specific assignments of the thiophene ring carbons can be confirmed with advanced 2D NMR techniques.
Section 4: Quality Control and Experimental Verification
To ensure the integrity of experimental results, the physical properties of starting materials must be rigorously verified. The following protocols are standard, self-validating procedures for confirming the identity and purity of a liquid sample like Ethyl 2-thiophenecarboxylate.
Workflow for Incoming Material Verification
The following diagram illustrates a logical workflow for the quality control assessment of a new batch of Ethyl 2-thiophenecarboxylate. This systematic approach ensures that material meets specifications before being committed to a reaction.
Caption: QC Workflow for Ethyl 2-Thiophenecarboxylate
Protocol: Boiling Point Determination (Micro Method)
This method is suitable for small sample volumes and is a standard technique for determining the boiling point of a liquid.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed when a rapid and continuous stream of bubbles emerges from a submerged capillary tube, and is precisely recorded at the moment the bubbling stops and the liquid begins to re-enter the capillary upon cooling.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (0-250 °C)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Mineral oil
-
Heat source (Bunsen burner or hot plate)
Procedure:
-
Preparation: Attach the small test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the bulb of the thermometer.
-
Sample Addition: Add approximately 0.5 mL of Ethyl 2-thiophenecarboxylate to the test tube.
-
Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the liquid.
-
Assembly: Clamp the thermometer assembly in the Thiele tube or oil bath, ensuring the heat-transfer medium is above the level of the sample but below the opening of the test tube.
-
Heating: Gently heat the side arm of the Thiele tube or the oil bath.[11] The temperature should rise at a rate of 5-10 °C per minute.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.
-
Measurement: Remove the heat source. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] Record this temperature.
-
Validation: For a pure compound, the boiling point should be sharp. A boiling range of more than 2-3 °C suggests the presence of impurities.
Protocol: Refractive Index Measurement
This protocol describes the use of an Abbe refractometer, a standard instrument for this measurement.
Principle: The refractive index is determined by measuring the critical angle of total internal reflection of light as it passes through a thin film of the sample sandwiched between two prisms.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath (set to 20.0 °C)
-
Disposable pipette
-
Soft lens tissue
-
Solvent (e.g., ethanol or acetone) for cleaning
Procedure:
-
Calibration Check: Ensure the instrument is calibrated. Place a few drops of distilled water onto the prism. The reading should be 1.3330 at 20.0 °C. Adjust if necessary using the calibration screw. This step ensures the trustworthiness of the measurement.
-
Prism Cleaning: Open the hinged prisms and clean both the upper and lower surfaces with a soft tissue moistened with ethanol or acetone, followed by a dry tissue. The prisms are delicate and must not be scratched.
-
Sample Application: Using a clean pipette, place 2-3 drops of Ethyl 2-thiophenecarboxylate onto the center of the lower prism.
-
Closing the Prism: Gently close the upper prism and lock it. The liquid should form a thin, uniform film without air bubbles.
-
Focusing: Turn on the light source. Look through the eyepiece and adjust it until the crosshairs are in sharp focus.
-
Measurement: Turn the coarse adjustment knob until the light/dark boundary line appears in the field of view.
-
Dispersion Correction: The boundary may appear as a colored band. Turn the compensator dial until the boundary becomes a sharp, black-and-white line.
-
Final Alignment: Carefully turn the fine adjustment knob to center the sharp boundary line exactly on the intersection of the crosshairs.
-
Reading: Depress the display switch (if applicable) and read the refractive index from the scale to four decimal places. Record the temperature from the thermometer on the instrument.
-
Cleaning: Immediately after the measurement, open the prisms and clean them thoroughly as described in step 2.
Protocol: Density Determination
This protocol uses a pycnometer, which is a flask with a precise, known volume, for accurate density measurement.
Principle: Density is calculated from the mass of the liquid divided by the known volume of the pycnometer. Accurate mass measurements are critical.
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper
-
Analytical balance (readable to ±0.0001 g)
-
Thermometer
-
Constant temperature water bath
Procedure:
-
Determine Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on the analytical balance and record the mass (m₁).
-
Fill with Sample: Fill the pycnometer with Ethyl 2-thiophenecarboxylate. Insert the stopper carefully, allowing excess liquid to exit through the capillary in the stopper. This ensures the volume is exactly that of the pycnometer.
-
Equilibrate Temperature: Place the filled pycnometer in a constant temperature bath set to 25.0 °C until the liquid has reached thermal equilibrium. Check that the liquid level is at the top of the capillary.
-
Determine Mass of Full Pycnometer: Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).
-
Determine Mass of Water (Calibration): Repeat steps 1-4 using distilled water, for which the density is known precisely at 25.0 °C (0.99704 g/mL). Record the mass of the empty (m₁) and water-filled (m₃) pycnometer.
-
Calculations:
-
Volume of Pycnometer (V): V = (m₃ - m₁) / ρ_water
-
Mass of Sample (m_sample): m_sample = m₂ - m₁
-
Density of Sample (ρ_sample): ρ_sample = m_sample / V
-
-
Validation: The use of a calibrated pycnometer and an analytical balance provides a highly accurate and reliable density value, serving as a robust quality control metric.
Conclusion
The physical and spectroscopic properties of Ethyl 2-thiophenecarboxylate are integral to its identity, purity, and application in scientific research. The data and protocols presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently handle, characterize, and utilize this important chemical intermediate. Adherence to systematic verification workflows, grounded in precise experimental techniques, upholds the principles of scientific integrity and ensures the generation of reliable and reproducible data.
References
-
ChemBK. (2024). Thiophene-2-carboxylic acid ethyl ester. Retrieved from ChemBK website. URL: [Link]
-
NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. In NIST Chemistry WebBook, SRD 69. Retrieved from NIST website. URL: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from Doc Brown's Chemistry website. URL: [Link]
-
Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from chymist.com. URL: [Link]
-
Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from weebly.com. URL: [Link]
-
HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from HINOTEK website. URL: [Link]
-
Truman State University. (2009). Operating Instructions for Abbé Refractometers. Retrieved from Truman ChemLab website. URL: [Link]
-
Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from Mettler Toledo website. URL: [Link]
-
Measurement Canada. (2017). Specialized test procedure—Procedure for density determination. Retrieved from Government of Canada website. URL: [Link]
-
Dell Tech Laboratories Ltd. (2023). Physical Properties Testing. Retrieved from Dell Tech website. URL: [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. URL: [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Ethyl 2-thiophenecarboxylate. AIST. Retrieved from SDBS website. URL: [Link]
-
Cheméo. (n.d.). Chemical Properties of Thiophene-2-carboxylic acid ethyl ester (CAS 2810-04-0). Retrieved from Cheméo website. URL: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. Retrieved from Doc Brown's Chemistry website. URL: [Link]
-
University of Calgary. (n.d.). IR Absorption Table. Retrieved from University of Calgary website. URL: [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from IOSR Journal website. URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-Thiophenecarboxylate | 2810-04-0 | TCI AMERICA [tcichemicals.com]
- 3. Thiophene-2-carboxylic acid ethyl ester (CAS 2810-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Ethyl Thiophene-2-carboxylate | LGC Standards [lgcstandards.com]
- 5. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
- 6. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. rsc.org [rsc.org]
